molecular formula C18H20O2 B6320157 (2E)-3-(4-tert-Butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1061523-83-8

(2E)-3-(4-tert-Butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B6320157
CAS RN: 1061523-83-8
M. Wt: 268.3 g/mol
InChI Key: MMXNQARFOJZULO-DHZHZOJOSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as “tert-butylmethyl furanone” (TBMF), is a member of the furanone family of compounds. It is a white, crystalline solid with a molecular weight of 242.33 g/mol and a melting point of 112-114°C. TBMF has been studied extensively in recent years due to its unique chemical structure and its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

TBMF has been studied extensively in recent years due to its unique chemical structure and its potential applications in the fields of medicine and biochemistry. It has been found to possess a wide range of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory activities. In addition, it has been shown to possess antioxidant, anti-cancer, and anti-diabetic properties.

Mechanism of Action

TBMF has been found to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. As a result, TBMF is believed to exert its anti-inflammatory effects by blocking the production of these mediators. In addition, TBMF has been found to act as an inhibitor of the enzyme topoisomerase, which is involved in the replication of DNA. As a result, TBMF is believed to exert its anti-cancer effects by blocking the replication of cancerous cells.
Biochemical and Physiological Effects
TBMF has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been found to possess anti-diabetic and anti-viral properties. It has also been found to possess anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBMF in laboratory experiments is its low cost and easy availability. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using TBMF in laboratory experiments is its low solubility in water. As a result, it is difficult to dissolve TBMF in aqueous solutions.

Future Directions

Given the wide range of biological activities exhibited by TBMF, there are many potential future directions for research. One potential direction is to further explore the anti-inflammatory and anti-cancer properties of TBMF. Another potential direction is to investigate the effects of TBMF on other diseases, such as diabetes and viral infections. In addition, further research could be conducted to optimize the synthesis of TBMF and to develop new methods for its delivery. Finally, further research could be conducted to explore the potential applications of TBMF in the fields of medicine and biochemistry.

Synthesis Methods

TBMF is usually synthesized through an acid-catalyzed condensation reaction between 4-tert-butylphenol and 5-methylfuran-2-yl. The reaction is carried out in a mixture of acetic acid and water at a temperature of 80°C. The reaction is usually complete within 1-2 hours and yields a white crystalline solid.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-12-17(20-13)16(19)11-8-14-6-9-15(10-7-14)18(2,3)4/h5-12H,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNQARFOJZULO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

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